Bicyclo[2.1.0]pentane-1-carbonitrile
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Overview
Description
Bicyclo[2.1.0]pentane-1-carbonitrile is an organic compound with the molecular formula C₆H₇N. It is a bicyclic compound, meaning it contains two fused rings. This compound is known for its unique structural properties and has been the subject of various scientific studies due to its interesting chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.1.0]pentane-1-carbonitrile can be synthesized through several methods. One common approach involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene . Another method includes the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, pyrolysis of N-Phenyl-2-oxo-3-azabicyclo[2.2.1]heptane, and the addition of methylene to cyclobutene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pentane-1-carbonitrile undergoes various chemical reactions, including isomerization, cycloaddition, and substitution reactions .
Common Reagents and Conditions
Isomerization: This compound can isomerize to cyclopentene and 1,4-pentadiene under thermal conditions.
Cycloaddition: It can undergo cycloaddition reactions with reagents like fumaronitrile.
Substitution: Substitution reactions can occur with halogens and other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include cyclopentene, 1,4-pentadiene, and various cycloaddition adducts .
Scientific Research Applications
Bicyclo[2.1.0]pentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of ring strain and the reactivity of bicyclic systems.
Biology: Its derivatives are explored for potential biological activity and as building blocks in drug design.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of bicyclo[2.1.0]pentane-1-carbonitrile involves the scission of the C1–C4 bond, generating cyclopentane-1,3-diyl, presumably in a singlet electronic state . This intermediate can undergo reclosure or [1,2] hydrogen migration, leading to various reaction pathways . The compound’s reactivity is influenced by the strain in its bicyclic structure, which affects its stability and reaction kinetics .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Cubane: A highly strained bicyclic compound with a cubic structure.
Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.
Uniqueness
Bicyclo[2.1.0]pentane-1-carbonitrile is unique due to its specific ring strain and reactivity. Compared to bicyclo[1.1.1]pentane and cubane, it has a different ring fusion pattern, leading to distinct chemical properties and reactivity . Its ability to undergo various isomerization and cycloaddition reactions makes it a valuable compound for studying reaction mechanisms and developing new materials .
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-4-6-2-1-5(6)3-6/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGLFTRKCCWYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953398 |
Source
|
Record name | Bicyclo[2.1.0]pentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31357-71-8 |
Source
|
Record name | Bicyclo(2.1.0)pentane-1-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031357718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.1.0]pentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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